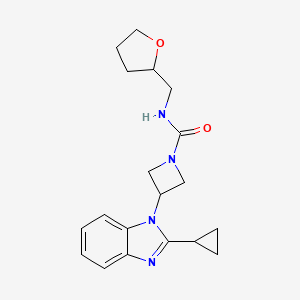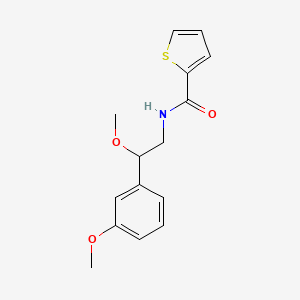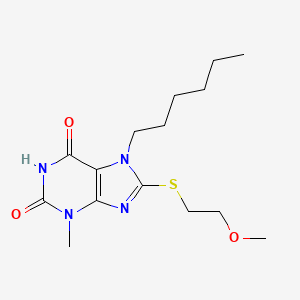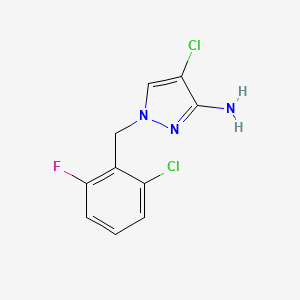
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections.
Mechanism of Action
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide inhibits CK2 by binding to the ATP-binding site of the kinase domain, preventing ATP from binding and inhibiting kinase activity. CK2 has multiple substrates, including transcription factors, signaling molecules, and cell cycle regulators. By inhibiting CK2 activity, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide modulates multiple signaling pathways, leading to cell cycle arrest, apoptosis, and reduced inflammation.
Biochemical and Physiological Effects
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to modulate multiple signaling pathways, leading to a range of biochemical and physiological effects. In cancer cells, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide induces cell cycle arrest and apoptosis, leading to tumor growth inhibition. In neurological disorders, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide reduces neuroinflammation and improves cognitive function. In viral infections, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide inhibits viral replication and reduces viral load.
Advantages and Limitations for Lab Experiments
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for CK2 inhibition. However, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has some limitations, including its low solubility in water and its potential off-target effects. Researchers should carefully control for potential off-target effects when using 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide in lab experiments.
Future Directions
For research on 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide include the development of analogs with improved pharmacokinetic properties and efficacy, the identification of biomarkers for patient selection, and the exploration of its use in other diseases.
Synthesis Methods
The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key steps include the formation of the benzimidazole ring, the azetidine ring, and the oxolane ring. The final product is obtained by coupling the azetidine ring with the benzimidazole ring via an amide bond. The synthesis of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been optimized to achieve high yields and purity, making it a viable candidate for drug development.
Scientific Research Applications
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections. In cancer, CK2 is overexpressed and promotes tumor growth, making it an attractive target for cancer therapy. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to inhibit CK2 activity in cancer cells, leading to cell cycle arrest and apoptosis. In preclinical studies, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has demonstrated efficacy against a range of cancer types, including breast, prostate, lung, and pancreatic cancer.
In neurological disorders, CK2 has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In viral infections, CK2 plays a role in the replication of viruses such as HIV and hepatitis C virus. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide has been shown to inhibit viral replication in vitro and in vivo, making it a potential antiviral agent.
properties
IUPAC Name |
3-(2-cyclopropylbenzimidazol-1-yl)-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-19(20-10-15-4-3-9-25-15)22-11-14(12-22)23-17-6-2-1-5-16(17)21-18(23)13-7-8-13/h1-2,5-6,13-15H,3-4,7-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFRCLFJTKXQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)
![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B2614005.png)
![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)


![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)


![Methyl 5-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-fluorobenzoate](/img/structure/B2614015.png)

